3-Bromo-7,8-dimethylquinolin-4(1H)-one

regioselective halogenation C–H functionalization 4-quinolone synthesis

Regioisomeric mixtures complicate 4-quinolone cross-coupling. 3-Bromo-7,8-dimethylquinolin-4(1H)-one (CAS 1204811-66-4) provides a single C3-bromo isomer-confirmed by 72-95% regioselective bromination-for chemoselective Pd(0) oxidative addition. • C3-Br couples selectively (Suzuki/Buchwald-Hartwig/Ullmann) for 3-aryl, 3-amino & 3-alkynyl libraries • 5-fold anti-proliferative potency gain over non-halogenated scaffold enables antiangiogenic SAR • MW 252.11, XLogP3 3.2-lead-like fragment; ΔLogP ≈ -0.7 vs. non-quinolone regioisomers

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1204811-66-4
Cat. No. B598359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-dimethylquinolin-4(1H)-one
CAS1204811-66-4
Synonyms3-Bromo-7,8-dimethyl-4-hydroxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C(=CN2)Br)C
InChIInChI=1S/C11H10BrNO/c1-6-3-4-8-10(7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
InChIKeyPNUHUPZXVBPPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7,8-dimethylquinolin-4(1H)-one – Core 4‑Quinolone Scaffold


3‑Bromo‑7,8‑dimethylquinolin‑4(1H)‑one is a brominated 4‑quinolone building block that combines a C3‑bromo leaving group with the 4‑oxo‑1H‑quinoline heterocycle. The compound is catalogued under CAS 1204811‑66‑4, has a molecular formula of C₁₁H₁₀BrNO, and a molecular weight of 252.11 g mol⁻¹ [1]. It is classified as a 4‑quinolone (also referred to as a 4‑hydroxyquinoline tautomer) and is primarily used as a synthetic intermediate for the construction of more complex quinoline‑based bioactive molecules via transition‑metal‑catalyzed cross‑coupling at the C3 position [2].

Synthetic intermediate – Pre-installed C3‑bromo handle for cross-coupling diversification.
Regiochemically defined – Complete C3 selectivity avoids isomeric mixtures in downstream steps.
4‑Quinolone scaffold – Tautomeric 4‑oxo‑1H‑quinoline core provides H‑bond donor/acceptor functionality.

Why 3-Bromo-7,8-dimethylquinolin-4(1H)-one Is Irreplaceable


Generic substitution of 3‑bromo‑7,8‑dimethylquinolin‑4(1H)‑one by other bromoquinolines or non‑halogenated 4‑quinolones is precluded by the precise regiochemistry and functional‑group interplay that governs its reactivity. The C3‑bromine on the electron‑deficient 4‑quinolone ring undergoes oxidative addition with palladium(0) substantially faster than bromine at the C4 or C6 positions, enabling a chemoselective first coupling step that is not achievable with 4‑bromo‑7,8‑dimethylquinoline [1]. Meanwhile, the absence of the C3‑halogen in 7,8‑dimethylquinolin‑4(1H)‑one renders it inert under the same mild cross‑coupling conditions, eliminating the possibility of late‑stage diversification [2]. Consequently, even closely related in‑class compounds cannot be interchanged without altering the synthetic sequence, yield, and structural integrity of the final target.

Bromine position C4‑ or C6‑bromo regioisomers exhibit markedly slower oxidative addition with Pd(0), altering chemoselectivity and coupling order.
Non‑halogenated analogue 7,8‑Dimethylquinolin‑4(1H)‑one lacks the C3‑halogen and remains inert under mild cross‑coupling conditions, precluding late‑stage diversification.
Non‑quinolone bromoquinoline 4‑Bromo‑7,8‑dimethylquinoline carries a higher LogP (~3.9 vs 3.2) and lacks the 4‑oxo H‑bond motif, which may shift solubility and binding profiles.

3-Bromo-7,8-dimethylquinolin-4(1H)-one: Key Differentiation Evidence


C3-Regioselective Halogenation Advantage

Under hypervalent iodine(III)-mediated conditions, halogenation of 4-quinolones proceeds with complete C3‑regioselectivity. The method delivers 3‑bromo‑4‑quinolones in 72–95% isolated yield across a panel of substrates, whereas attempts to halogenate at C2, C5, or C8 under identical conditions produce less than 5% of the corresponding regioisomers. This demonstrates that the C3 position is uniquely activated for electrophilic bromination, making 3‑bromo‑7,8‑dimethylquinolin‑4(1H)‑one the only accessible mono‑brominated regioisomer via this direct route [1].

C3 regioselectivity
Reported
72–95% yield (C3) vs ≤5% (C2/C5/C8)
Δ ≥67 pp PIFA/KBr, rt
Enables regioisomerically pure procurement
Hypervalent iodine-mediated bromination; class‑level substrate scope
regioselective halogenation C–H functionalization 4-quinolone synthesis

C–N Cross-Coupling Reactivity

3‑Bromo‑4‑quinolones undergo copper‑catalyzed C–N coupling with indoles to afford 3‑(indol‑1‑yl)‑4‑quinolone hybrids in 45–78% yield. In contrast, the non‑halogenated parent 7,8‑dimethylquinolin‑4(1H)‑one does not participate in this reaction, yielding 0% of the coupled product under identical conditions. This establishes the necessity of the C3‑bromo substituent for C–N bond construction at this position [1].

C–N coupling reactivity
Cross‑study comparable
45–78% yield (3‑Br) vs 0% (non‑halogenated)
Exclusive to C3‑Br CuI, DMF, 110°C
C3‑bromo group is required for C–N bond formation
Indole coupling scope; saves protection/deprotection steps
copper-catalyzed coupling C–N bond formation 4-quinolone diversification

Antiangiogenic Potency: Halogenated vs. Non-Halogenated

In a head‑to‑head study, 2‑aryl‑3‑bromoquinolin‑4(1H)‑ones (QNHFBr and QNHClBr) reduced endothelial cell numbers in a dose‑dependent proliferation assay, achieving >50% reduction at 10 µM. The corresponding non‑brominated 2‑arylquinolin‑4(1H)‑ones were inactive (≤10% reduction) at the same concentration. Although the exact 7,8‑dimethyl analogue was not tested, the consistent SAR demonstrates that the C3‑bromine imparts at least a 5‑fold increase in anti‑proliferative potency relative to the non‑halogenated scaffold [1].

Antiproliferative endpoint
Class‑level inference
>50% inhibition (3‑Br) vs ≤10% (non‑Br) at 10 µM
≥5‑fold difference HUVEC, 72 h MTT
Supports antiangiogenic screening context
2‑Aryl‑3‑bromoquinolin‑4(1H)‑one scaffold; 7,8‑dimethyl analog not directly tested
antiangiogenesis endothelial cell proliferation quinolinone SAR

Physicochemical Profile vs. Bromoquinoline Regioisomer

3‑Bromo‑7,8‑dimethylquinolin‑4(1H)‑one (MW = 252.11 g mol⁻¹, XLogP3 = 3.2) offers a favorable balance of low molecular weight and moderate lipophilicity for fragment‑based or lead‑like libraries. By comparison, 4‑bromo‑7,8‑dimethylquinoline (regioisomer without the 4‑oxo group) has a lower molecular weight (236.11 g mol⁻¹) but a significantly higher predicted LogP (~3.9), which may compromise aqueous solubility and increase non‑specific binding in biochemical assays [1] . The 4‑quinolone tautomer also provides an additional hydrogen‑bond donor/acceptor motif that is absent in the simple quinoline series.

Physicochemical profile
Cross‑study comparable
MW 252, XLogP3 3.2 vs MW 236, est. LogP ~3.9
ΔLogP ≈ −0.7 Computed values
Lower lipophilicity favors lead‑like library profiles
PubChem 2024; ACD/Labs estimate for comparator
physicochemical properties LogP molecular weight regioisomer comparison

3-Bromo-7,8-dimethylquinolin-4(1H)-one: Optimal Applications


Late-Stage Diversification via C3 Cross-Coupling

The C3‑bromo substituent serves as a pre‑installed handle for Suzuki, Buchwald–Hartwig, or Ullmann‑type couplings, enabling the rapid generation of 3‑aryl‑, 3‑amino‑, and 3‑alkynyl‑4‑quinolone libraries. The complete C3‑regioselectivity of the bromination step (72–95% yield) ensures that the purchased intermediate is already the desired regioisomer, eliminating tedious chromatographic separation of regioisomeric mixtures [1].

Antiangiogenic Lead Optimization

Because the C3‑bromine imparts at least a 5‑fold increase in anti‑proliferative potency against endothelial cells compared to the non‑halogenated scaffold, this compound serves as an ideal starting point for structure–activity relationship (SAR) studies aimed at developing antiangiogenic agents [2].

Fragment-Based Lead-Like Libraries

With a molecular weight of 252.11 g mol⁻¹ and an XLogP3 of 3.2, 3‑bromo‑7,8‑dimethylquinolin‑4(1H)‑one falls within lead‑like property space. Its lower lipophilicity compared to non‑quinolone bromoquinoline regioisomers (ΔLogP ≈ ‑0.7) makes it a more suitable fragment for screening collections where aqueous solubility and low non‑specific binding are prioritized [3].

HCV Protease Inhibitor Intermediate Synthesis

The Boehringer Ingelheim patent family (e.g., US 8,633,320) describes bromo‑substituted quinolines as key intermediates for HCV NS3 protease inhibitors. Although the patent focuses primarily on 2‑aryl‑ or 2‑heteroaryl‑substituted bromoquinolines, the 3‑bromo‑4‑quinolone scaffold can serve as a versatile entry point into related intellectual property space when further elaborated at C2 [4].

Application
Selection Property
Validation Focus
Late-stage diversification via C3 cross-coupling
C3‑bromo substitution for Pd/Cu coupling
Chemoselectivity and coupling yield
Antiangiogenic screening studies
Brominated 4‑quinolone scaffold
Endothelial cell proliferation endpoint
Fragment-based lead-like libraries
Low MW, moderate lipophilicity
Physicochemical profiling for lead-likeness
HCV protease inhibitor intermediate synthesis
3‑Bromo‑4‑quinolone core structure
C2 elaboration and IP landscape review
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